Kadsurenone

Descripción general

Descripción

Kadsurenona es un producto natural aislado de los tallos de Piper kadsura, una planta utilizada en la medicina tradicional china. Es conocida por su actividad antagonista específica contra el factor activador de plaquetas, lo que la convierte en un candidato prometedor para diversas aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La kadsurenona se puede sintetizar a partir de derivados del alcohol cinamílico y (aliloxi)fenol. La síntesis involucra varios pasos, incluida la formación de compuestos intermedios y sus reacciones subsiguientes en condiciones controladas .

Métodos de producción industrial: La producción industrial de kadsurenona generalmente implica la extracción del compuesto de los tallos de Piper kadsura. Este proceso incluye la extracción con disolvente, la purificación y la cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones: La kadsurenona sufre varias reacciones químicas, que incluyen:

Oxidación: La kadsurenona se puede oxidar para formar diferentes derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la kadsurenona en sus formas reducidas.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales específicos en la molécula de kadsurenona.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan varios reactivos, incluidos los halógenos y los agentes alquilantes, en condiciones controladas.

Productos principales:

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Kadsurenone is recognized as a potent antagonist of Platelet Activating Factor (PAF), which plays a crucial role in inflammatory processes. Research indicates that this compound can inhibit PAF-induced inflammation, making it a candidate for developing anti-inflammatory therapies.

- Mechanism of Action : this compound's inhibition of PAF receptor signaling pathways reduces the inflammatory response, potentially benefiting conditions like asthma and rheumatoid arthritis .

- Case Study : In vitro studies demonstrated that this compound effectively reduced inflammatory markers in macrophages exposed to PAF, suggesting its therapeutic potential in managing inflammatory diseases .

Anticancer Activity

This compound has shown promising results in cancer research, particularly concerning breast cancer and other malignancies.

- Breast Cancer : A study highlighted that this compound inhibits osteoclastogenesis induced by breast cancer cells, which is critical for preventing bone metastasis. The compound's ability to modulate signaling pathways involved in cancer cell proliferation and migration was emphasized .

- Structure-Activity Relationship : Research into this compound analogs has revealed that modifications can enhance its anticancer efficacy. This paves the way for developing more potent derivatives for clinical use .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties.

- Mechanism : this compound appears to exert protective effects against neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases. Its potential to modulate neuroinflammatory responses makes it a candidate for further exploration in treating conditions like Alzheimer’s disease .

- Research Findings : Experimental models have shown that this compound can attenuate neuronal damage in response to inflammatory stimuli, indicating its role as a neuroprotective agent .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings.

- Quantification Studies : Recent advancements have led to the development of LC-MS/MS methods for accurately quantifying this compound in biological samples. This facilitates the assessment of its bioavailability and metabolism in vivo .

- Safety Evaluations : Preliminary studies suggest that this compound has a favorable safety profile with minimal toxicity at therapeutic doses, reinforcing its potential as a safe therapeutic agent .

Data Summary Table

Mecanismo De Acción

La kadsurenona ejerce sus efectos bloqueando la vía de señalización del receptor del factor activador de plaquetas. Esta inhibición previene la activación de las cascadas de señalización aguas abajo, lo que reduce la inflamación y otros procesos patológicos asociados con el factor activador de plaquetas .

Compuestos similares:

- (±)-7-epi-Kadsurenona

- Otros lignanos con actividad antagonista del factor activador de plaquetas

Comparación: La kadsurenona es única debido a su actividad antagonista específica contra el factor activador de plaquetas, que no se encuentra comúnmente en otros lignanos. Esta especificidad la convierte en un compuesto valioso para aplicaciones terapéuticas dirigidas a afecciones mediadas por el factor activador de plaquetas .

Comparación Con Compuestos Similares

- (±)-7-epi-Kadsurenone

- Other lignans with platelet-activating factor antagonistic activity

Comparison: Kadsurenone is unique due to its specific antagonistic activity against platelet-activating factor, which is not commonly found in other lignans. This specificity makes it a valuable compound for therapeutic applications targeting platelet-activating factor-mediated conditions .

Actividad Biológica

Kadsurenone is a natural compound primarily isolated from the stems of Piper kadsura, a plant used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic applications in cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cell migration, osteoclastogenesis, and its role as a platelet-activating factor (PAF) antagonist.

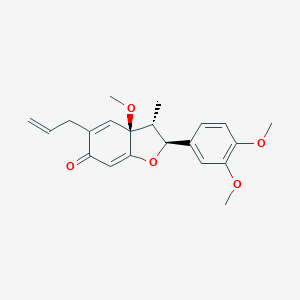

Chemical Structure and Properties

This compound is classified as a sesquiterpenoid with a specific chemical structure that contributes to its bioactivity. The structural formula can be represented as follows:

This structure is essential for its interaction with various biological pathways.

Inhibition of PAF Signaling

This compound acts as a natural inhibitor of PAF, a potent lipid mediator involved in inflammation and cancer progression. Research indicates that this compound effectively blocks PAF-induced signaling pathways, which are implicated in breast cancer cell migration and osteoclastogenesis. The inhibition of PAF signaling is crucial for reducing the metastatic potential of breast cancer cells.

- Cell Migration : Studies using the MDA-MB-231 breast cancer cell line demonstrated that this compound inhibits PAF-induced cell migration in a dose-dependent manner. The Transwell assay results indicated significant reductions in cell motility when treated with this compound, without affecting overall cell viability at concentrations up to 5 µM .

- Osteoclastogenesis : this compound also inhibits osteoclast differentiation induced by breast cancer cells. In co-culture systems with RAW264.7 cells (a mouse macrophage cell line), this compound significantly reduced the formation of TRAP-positive osteoclasts, indicating its potential to mitigate bone metastasis associated with breast cancer .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Inhibition of Cell Migration | Blocks PAF/PTAFR signaling pathway | Reduced migration in MDA-MB-231 cells |

| Inhibition of Osteoclastogenesis | Attenuates RANKL-induced osteoclast differentiation | Decreased TRAP-positive osteoclast formation |

| Modulation of Inflammatory Response | Acts as a PAF antagonist | Diminished inflammatory responses |

Case Studies and Experimental Evidence

Several studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Models : In vitro studies have shown that this compound suppresses NF-κB activity, a transcription factor associated with inflammation and cancer progression. This suppression correlates with reduced expression levels of osteoclast marker genes such as Ctsk and Nfatc1 .

- Platelet Activation Studies : this compound has been shown to distinguish between different PAF-induced responses in guinea pig peritoneal macrophages, indicating its potential application in conditions characterized by excessive platelet activation .

Propiedades

Número CAS |

95851-37-9 |

|---|---|

Fórmula molecular |

C21H24O5 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1 |

Clave InChI |

VDYACOATPFOZIO-UBWHGVKJSA-N |

SMILES |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

SMILES isomérico |

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

SMILES canónico |

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC |

Sinónimos |

(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; _x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.